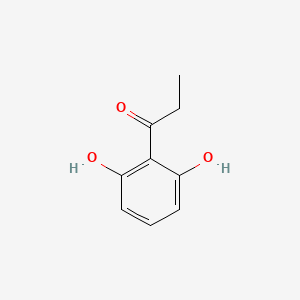

1-(2,6-Dihydroxyphenyl)-propan-1-one

Description

Properties

CAS No. |

3361-72-6 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

1-(2,6-dihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H10O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2H2,1H3 |

InChI Key |

PFOCGAIVMLXRNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length Variants

Variations in the aliphatic chain length significantly influence biological activity and physicochemical properties:

Key Observations :

- Longer chains (e.g., C14 in tetradecanone) correlate with antiparasitic activity (e.g., against Leishmania species) , whereas shorter chains (C3) favor antifungal effects .

- The C12 variant shares spectral similarities (NMR, IR) with the C14 analogue, suggesting conserved hydrogen-bonding networks from hydroxyl groups .

Substituent Modifications

Substituents on the aromatic ring or aliphatic chain alter reactivity and applications:

Key Observations :

Complex Derivatives and Hybrid Structures

Functionalization with glycosides or extended aromatic systems expands applications:

Preparation Methods

Reaction Conditions

-

Catalyst : AlCl₃ (1.2 equivalents)

-

Solvent : Dichloromethane or nitrobenzene

-

Temperature : 0–25°C (to control exothermicity)

-

Time : 4–6 hours

The acyl group preferentially attaches to the para position relative to one hydroxyl group, yielding the 2,6-dihydroxy isomer due to the resonance-donating effects of the hydroxyl substituents. Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and purification via recrystallization from ethanol/water. Typical yields range from 65–75% , with purity exceeding 95% after recrystallization.

Ion-Exchange Resin Catalyzed Synthesis

Heterogeneous catalysis using acid ion-exchange resins (e.g., Amberlyst-15) offers an environmentally friendly alternative. This method avoids stoichiometric Lewis acids, simplifying purification.

Procedure

-

Catalyst : Amberlyst-15 (10% w/w relative to resorcinol)

-

Reactants : Resorcinol and propionic acid (1:1.5 molar ratio)

-

Solvent : Toluene

-

Temperature : 80–90°C

-

Time : 8–12 hours

The resin’s sulfonic acid groups catalyze the acylation, with the hydrophobic matrix enhancing reactant contact. After filtration, the product is isolated via vacuum distillation (20–50 mmHg, 120–140°C) and recrystallized. Yields are moderate (50–60% ) due to competing side reactions, but the catalyst’s reusability (≥5 cycles) improves cost efficiency.

Propionylation Using Propionic Anhydride

Propionic anhydride, a milder acylating agent, reduces side reactions compared to propionyl chloride. This method is advantageous for large-scale synthesis.

Key Steps

-

Mixing : Resorcinol and propionic anhydride (1:2 molar ratio) in glacial acetic acid.

-

Catalyst : Concentrated sulfuric acid (0.5 equivalents).

-

Conditions : Reflux at 110°C for 3 hours.

-

Workup : Neutralization with sodium bicarbonate, extraction, and silica gel chromatography.

This method achieves 70–80% yield with high regioselectivity, attributed to the acetic acid solvent’s polarity stabilizing the transition state.

Multi-Step Synthesis from Catechol Derivatives

Adapting methodologies from dihydro safrole synthesis, this approach involves:

-

Propionylation : Catechol reacts with propionic anhydride to form 1-(2,3-dihydroxyphenyl)-propan-1-one.

-

Isomerization : Acid-catalyzed rearrangement (e.g., HCl in ethanol) converts the 2,3-dihydroxy isomer to the 2,6-dihydroxy form.

Optimization

-

Rearrangement Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%).

-

Solvent : Ethanol/water (9:1).

-

Yield : 40–50% after isomerization, with the low yield offset by the simplicity of starting material availability.

Microwave-Assisted Solvent-Free Synthesis

Modern techniques leverage microwave irradiation to accelerate reactions and improve yields.

Protocol

-

Reactants : Resorcinol and propionic acid (1:2 molar ratio).

-

Catalyst : FeCl₃ (10 mol%).

-

Conditions : Microwave (300 W, 100°C, 20 minutes).

-

Purification : Direct recrystallization from methanol.

This method achieves 85–90% yield in minutes, showcasing superior efficiency compared to conventional heating.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–75 | >95 | High regioselectivity |

| Ion-Exchange Resin | Amberlyst-15 | 50–60 | 90–95 | Eco-friendly, reusable catalyst |

| Propionic Anhydride | H₂SO₄ | 70–80 | >98 | Scalable, minimal side reactions |

| Multi-Step Synthesis | PTSA | 40–50 | 85–90 | Utilizes inexpensive starting materials |

| Microwave-Assisted | FeCl₃ | 85–90 | >95 | Rapid, energy-efficient |

Q & A

Q. What are the validated methods for synthesizing 1-(2,6-Dihydroxyphenyl)-propan-1-one and its derivatives?

A common approach involves Friedel-Crafts acylation using resorcinol (1,3-dihydroxybenzene) and propionyl chloride under acidic conditions. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to minimize side products like over-acylated derivatives. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents. Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to verify the ketone carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (broad peaks at ~3200–3500 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for assessing purity (>95%). For structural validation:

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives exhibit antileishmanial activity, as demonstrated in in vitro assays against Leishmania donovani promastigotes (IC₅₀ values <50 µM). The mechanism may involve disruption of mitochondrial membrane potential or inhibition of topoisomerase IB .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding between the ketone oxygen and adjacent hydroxyl groups (O—H⋯O distances ~2.6–2.8 Å). This stabilizes the planar conformation of the aromatic ring, critical for interactions with biological targets. For example, the monoclinic crystal system (P2₁/c space group) observed in derivatives like 1-(2,6-Dihydroxyphenyl)tetradecan-1-one confirms van der Waals interactions between alkyl chains and neighboring molecules .

Q. How can researchers address contradictions in spectral data interpretation?

Contradictions in NMR assignments (e.g., overlapping aromatic signals) can be resolved using 2D techniques:

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

- Lipophilicity Adjustment : Introducing alkyl chains (e.g., tetradecyl derivatives) enhances membrane permeability but requires balancing with aqueous solubility.

- Prodrug Design : Esterification of hydroxyl groups improves bioavailability, with hydrolysis in vivo restoring active metabolites.

- In Silico Modeling : Molecular docking (using AutoDock Vina) predicts binding affinity to targets like leishmanial topoisomerase .

Q. How do substituents on the phenyl ring influence bioactivity?

Structure-activity relationship (SAR) studies show:

- Electron-Donating Groups (e.g., -OCH₃) : Enhance antioxidant activity via resonance stabilization of phenoxyl radicals.

- Long Alkyl Chains (e.g., C₁₄H₂₉) : Improve antileishmanial efficacy by increasing lipophilicity and membrane disruption.

- Halogenation : Fluorine substitution at the 4-position reduces metabolic degradation but may increase toxicity .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products?

Q. How can hydrogen bonding networks be experimentally validated?

- FTIR Temperature Studies : Monitoring O—H stretching frequency shifts with temperature changes reveals intermolecular vs. intramolecular hydrogen bonds.

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron density around oxygen atoms, corroborating crystallographic data .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust inhalation risks.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.